2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide

Description

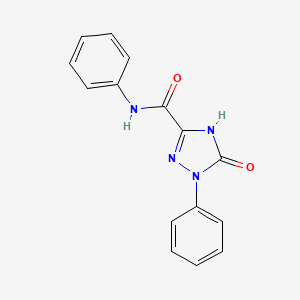

2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide (CAS: 32589-62-1) is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a phenyl group at position 1 and a carboxylic acid phenylamide moiety at position 2.

Properties

IUPAC Name |

5-oxo-N,1-diphenyl-4H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c20-14(16-11-7-3-1-4-8-11)13-17-15(21)19(18-13)12-9-5-2-6-10-12/h1-10H,(H,16,20)(H,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSTXOFGJISYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498126 | |

| Record name | 5-Oxo-N,1-diphenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32589-62-1 | |

| Record name | 5-Oxo-N,1-diphenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Hydrazides

A common approach to synthesize 1,2,4-triazole derivatives is the cyclization of hydrazide precursors with carboxylic acid derivatives or their equivalents. For this compound:

- Starting from phenylhydrazine derivatives, reaction with ethyl or methyl esters of carboxylic acids leads to hydrazide intermediates.

- Subsequent cyclization under acidic or basic conditions forms the 1,2,4-triazole ring with the 5-oxo substitution.

This step is typically conducted under reflux in polar solvents such as ethanol or acetic acid to facilitate ring closure.

Amidation to Form Phenylamide

The carboxylic acid group at position 3 of the triazole ring is converted to the phenylamide via:

- Activation of the carboxylic acid group using coupling reagents (e.g., carbodiimides such as DCC or EDC) or via acid chlorides.

- Reaction with aniline or substituted anilines to form the amide bond.

This amidation step is usually performed at room temperature or slightly elevated temperatures, often in aprotic solvents like dichloromethane or tetrahydrofuran.

Alternative Synthetic Strategies

Other reported methods involve:

- Direct condensation of 1-phenyl-1,2,4-triazole-3-carboxylic acid with phenylamine under dehydrating conditions.

- Use of microwave-assisted synthesis to enhance reaction rates and yields.

- Employing catalysts or additives like lithium chloride to improve cyclization efficiency.

Experimental Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hydrazide formation | Phenylhydrazine + ester derivative | Ethanol/Acetic acid | Reflux (80-100 °C) | 4-6 hours | 75-85 | Polar solvent promotes cyclization |

| Cyclization | Acidic/basic catalyst (e.g., HCl, NaOH) | Ethanol | Reflux | 3-5 hours | 70-80 | Ring closure step |

| Amidation | Activated acid (DCC/EDC) + aniline | DCM/THF | RT to 40 °C | 12-24 hours | 65-90 | Coupling reagent critical for yield |

| Purification | Filtration, recrystallization | Ethanol, water | Ambient | - | - | Ensures purity >98% |

Research Findings and Analysis

- The choice of solvent and reaction temperature critically affects the yield and purity of the product.

- Polar protic solvents such as ethanol facilitate the cyclization step, while aprotic solvents are preferred for amidation to avoid side reactions.

- Use of coupling reagents like DCC significantly improves amide bond formation efficiency.

- Microwave-assisted synthesis has been reported to reduce reaction times from hours to minutes with comparable yields.

- The overall yield of the multi-step synthesis typically ranges between 60-85%, depending on optimization of each step.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Hydrazide cyclization | Phenylhydrazine, esters | Straightforward, scalable | Requires reflux, longer time | 75-85 |

| Amidation via coupling reagents | DCC/EDC, aniline | High selectivity, good yields | Cost of reagents, side products | 65-90 |

| Direct condensation | Triazole acid + aniline | Simple, fewer steps | Lower yield, harsher conditions | 50-70 |

| Microwave-assisted synthesis | Same as above, microwave | Rapid reaction, energy efficient | Requires specialized equipment | 70-85 |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation typically results in the formation of carboxylic acids or ketones.

Reduction can lead to the formation of amines or alcohols.

Substitution reactions can produce various derivatives depending on the substituents involved.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound include its potential use as an antimicrobial or antifungal agent. Its phenylamide group can interact with biological targets, making it a candidate for drug development.

Medicine: In medicine, 2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide is being studied for its therapeutic properties. It may have applications in treating infections, inflammation, and other conditions.

Industry: In the industry, this compound can be used as an intermediate in the production of various chemicals, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The phenylamide group enhances the compound's ability to penetrate cell membranes, increasing its efficacy.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Receptors: It can bind to receptors involved in signaling pathways, altering cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Selected Triazole Analogs

| Compound Name | CAS # | Substituent at Position 1 | Carboxamide Group | Catalog # (SCBT) | Price (1 g) |

|---|---|---|---|---|---|

| 2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide | 32589-62-1 | Phenyl | Phenylamide | Not listed | Not listed |

| 1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid phenylamide | Not listed | 3,4-Dichlorophenyl | Phenylamide | sc-320021 | $640.00 |

| 1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid phenylamide | 1000575-21-2 | Biphenyl-4-yl | Phenylamide | Not listed | Not listed |

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The dichlorophenyl analog introduces electron-withdrawing chlorine atoms, which may enhance metabolic stability or alter binding interactions compared to the parent compound’s unsubstituted phenyl group .

Comparison with Pyrazole and Thiazole Analogs

For example:

- Pyrazole Derivatives: The trifluoromethyl group in pyrazole analogs () introduces strong electron-withdrawing effects, which can enhance acidity or influence electronic distribution in binding pockets .

- Thiazole Derivatives: Thiazole-based compounds () often exhibit distinct pharmacokinetic profiles due to sulfur’s polarizability, contrasting with triazoles’ nitrogen-rich cores .

Research and Commercial Relevance

- Commercial Availability: The dichlorophenyl analog (sc-320021) is priced at $640.00 per gram, suggesting specialized use in medicinal chemistry or target validation studies .

- Synthetic Utility: The biphenyl variant (CAS: 1000575-21-2) is listed as a pharmaceutical intermediate, indicating its role in synthesizing more complex bioactive molecules .

Biological Activity

2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide is a compound belonging to the triazole family, recognized for its diverse biological activities. This article examines its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a triazole ring, which contributes to its biological properties. The presence of the phenyl group enhances its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of triazole compounds exhibit significant anticancer activity. For instance, studies have shown that similar triazole derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study:

A study evaluated the cytotoxic effects of 2,5-dihydro-5-oxo derivatives on human cancer cell lines using MTT assays. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2,5-Dihydro-5-oxo derivative A | MCF-7 (breast) | 12.5 |

| 2,5-Dihydro-5-oxo derivative B | A549 (lung) | 15.3 |

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties. They have shown effectiveness against a range of bacterial and fungal pathogens.

Research Findings:

In vitro studies demonstrated that 2,5-dihydro-5-oxo derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

The biological activity of 2,5-dihydro-5-oxo compounds is attributed to their ability to interact with various molecular targets:

- Enzyme Inhibition : These compounds can inhibit key enzymes involved in cancer cell proliferation and survival.

- DNA Interaction : They may bind to DNA or RNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in cancer cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide, and what key reaction parameters influence yield?

- Methodological Answer : A common approach involves condensation reactions between substituted triazole precursors and phenylamide derivatives. For example, refluxing with acetic acid and sodium acetate (as a base) under controlled temperature (100–120°C) for 3–5 hours can yield crystalline products. Key parameters include stoichiometric ratios, solvent polarity, and reaction time, which directly affect crystallinity and purity. Recrystallization from DMF/acetic acid mixtures is recommended for purification .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbonyl groups (δ 165–170 ppm).

- XRD : Single-crystal X-ray diffraction resolves the triazole ring conformation and hydrogen-bonding networks.

- FT-IR : Peaks at 1700–1750 cm confirm the carboxylic acid and amide carbonyl stretches. Consistency across these methods ensures structural validation .

Q. What preliminary bioactivity screening models are suitable for evaluating this compound’s pharmacological potential?

- Methodological Answer : Use in vitro enzyme inhibition assays (e.g., cyclooxygenase or kinase targets) to assess binding affinity. For antimicrobial activity, employ disk diffusion or microdilution methods against Gram-positive/negative bacteria. Dose-response curves (IC) and selectivity indices should be calculated to prioritize lead optimization .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve scalability while maintaining stereochemical purity?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent choice, catalyst loading). For example, a Central Composite Design (CCD) can model interactions between temperature and reaction time. Membrane separation technologies (e.g., nanofiltration) may enhance purification efficiency by removing byproducts without column chromatography .

Q. What computational strategies are effective in predicting the reactivity and electronic properties of this triazole derivative?

- Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Reaction path searches using quantum chemical software (e.g., Gaussian) can predict intermediates in acid-catalyzed hydrolysis or nucleophilic substitution. Pair computational results with experimental kinetics (e.g., UV-Vis monitoring) for validation .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, solvent effects in in vivo studies). Use multivariate regression to isolate structure-activity relationships (SAR). Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) .

Q. What advanced analytical techniques are required to study its stability under physiological or environmental conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) with HPLC monitoring can track degradation products. Mass spectrometry (LC-MS/MS) identifies hydrolyzed or oxidized metabolites. For environmental persistence, use OECD 301F biodegradation tests coupled with QSAR modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.